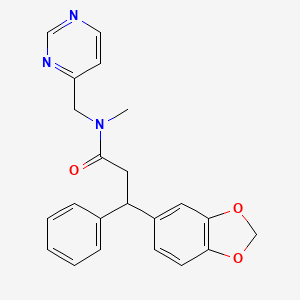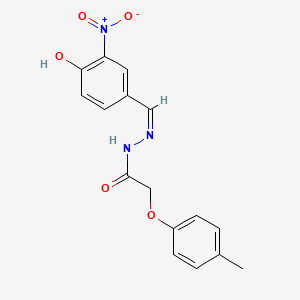![molecular formula C24H29N5O B6028198 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide, commonly known as PPBP, is a chemical compound that has been widely used in scientific research due to its unique properties. PPBP is a potent antagonist of the platelet-derived growth factor (PDGF) receptor and has been shown to have a variety of effects on biological systems.
科学研究应用
PPBP has been used extensively in scientific research to study a variety of biological systems. It has been shown to have potent anti-inflammatory effects and has been used to study the role of the 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor in inflammation. PPBP has also been shown to have antitumor effects and has been used in cancer research to study the role of the this compound receptor in tumor growth and metastasis.
作用机制
PPBP is a potent antagonist of the 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor, which is a transmembrane receptor tyrosine kinase that plays a key role in cell growth and differentiation. By blocking the activation of the this compound receptor, PPBP inhibits the downstream signaling pathways that are responsible for cell proliferation, survival, and migration.
Biochemical and Physiological Effects
PPBP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of smooth muscle cells, which play a key role in the development of atherosclerosis. PPBP has also been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of the this compound receptor. In addition, PPBP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using PPBP in lab experiments is its potency and specificity as a 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor antagonist. This allows researchers to study the role of the this compound receptor in biological systems with a high degree of precision. However, one of the limitations of using PPBP is its relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are many future directions for research involving PPBP. One area of interest is the role of the 3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide receptor in the development of fibrosis, which is a common feature of many chronic diseases. PPBP has been shown to have anti-fibrotic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for fibrotic diseases. Another area of interest is the use of PPBP in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research into the safety and toxicity of PPBP, particularly in long-term studies.
合成方法
PPBP can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 4-piperidone hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 3-pyridinecarboxaldehyde to form PPBP.
属性
IUPAC Name |
3-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c30-24(26-18-22-3-1-12-25-17-22)9-6-20-10-15-28(16-11-20)19-21-4-7-23(8-5-21)29-14-2-13-27-29/h1-5,7-8,12-14,17,20H,6,9-11,15-16,18-19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBPSHXETKXDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028118.png)
![4-(benzyloxy)-N-[6-bromo-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B6028125.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6028137.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![1-(cyclobutylmethyl)-3-{[(cyclohexylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028208.png)
![N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028221.png)